Triethanolamine acetate

Description

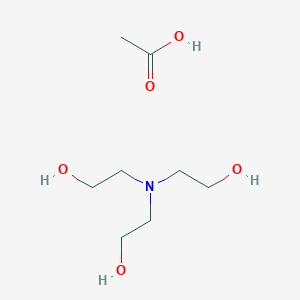

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14806-72-5 |

|---|---|

Molecular Formula |

C8H19NO5 |

Molecular Weight |

209.24 g/mol |

IUPAC Name |

tris(2-hydroxyethyl)azanium;acetate |

InChI |

InChI=1S/C6H15NO3.C2H4O2/c8-4-1-7(2-5-9)3-6-10;1-2(3)4/h8-10H,1-6H2;1H3,(H,3,4) |

InChI Key |

UPCXAARSWVHVLY-UHFFFAOYSA-N |

SMILES |

CC(=O)O.C(CO)N(CCO)CCO |

Canonical SMILES |

CC(=O)[O-].C(CO)[NH+](CCO)CCO |

Other CAS No. |

14806-72-5 67924-03-2 |

physical_description |

Liquid |

Pictograms |

Irritant |

Related CAS |

67924-03-2 |

Synonyms |

2,2',2''-nitrilotriethanol triethanolamine triethanolamine acetate triethanolamine citrate triethanolamine citrate (1:1) triethanolamine copper salt triethanolamine hydrochloride triethanolamine iodohydrate triethanolamine maleate triethanolamine phosphate triethanolamine sulfate triethanolamine sulfate (2:1) triethanolamine sulfite (1:1) triethanolamine tartrate (1:1), (R-(R*,R*))-isomer triethanolamine titanium salt triethanolammonium chloride trolamine |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of Triethanolamine Acetate for Researchers

Abstract: Triethanolamine acetate (TEAA) is a quaternary ammonium salt that is gaining interest in various research fields due to its dual functionality as an effective buffering agent and a versatile ionic liquid.[1] This technical guide provides an in-depth overview of the synthesis, physicochemical properties, and experimental protocols relevant to this compound. It is intended for researchers, scientists, and professionals in drug development who require a practical understanding of this compound. The guide details common synthetic routes, potential side reactions, and provides structured data and methodologies to facilitate its application in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is formed from the reaction of triethanolamine (TEA), a tertiary amine and triol, with acetic acid.[1] The resulting compound is a salt, properly named tris(2-hydroxyethyl)ammonium acetate.[2] Its structure combines the features of both parent molecules, making it useful as a buffer, surfactant, and a green chemistry solvent.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 14806-72-5 | [1][2][3] |

| Molecular Formula | C₈H₁₉NO₅ | [1][3][4] |

| Molecular Weight | 209.24 g/mol | [1][2] |

| IUPAC Name | tris(2-hydroxyethyl)azanium;acetate | [1] |

| Physical Description | Liquid | [1][2] |

| Boiling Point | 335.4 °C at 760 mmHg | [3][4] |

| Flash Point | 185 °C | [3][4] |

| Density | ~1.26 g/cm³ at 20°C | [3] |

| Water Solubility | 99 g/L at 20°C | [3] |

| Canonical SMILES | CC(=O)[O-].C(CO)--INVALID-LINK--CCO | [1] |

| InChI Key | UPCXAARSWVHVLY-UHFFFAOYSA-N |[1] |

Synthesis of this compound

The primary method for synthesizing this compound is through a direct acid-base neutralization reaction.[1] This process is straightforward, exothermic, and can be performed under mild conditions.

The synthesis involves the transfer of a proton (H⁺) from the carboxylic acid group of acetic acid to the lone pair of electrons on the nitrogen atom of triethanolamine.[1] This forms the stable triethanolammonium acetate salt. The reaction is typically carried out by mixing the two reactants, often in stoichiometric ratios, either neat or in a suitable solvent.[1]

Caption: General workflow for the synthesis of this compound.

While neutralization is the primary reaction, the presence of hydroxyl groups on triethanolamine and a carboxylic acid creates the potential for Fischer esterification, especially if heated or catalyzed.[1] This side reaction can lead to the formation of mono-, di-, or tri-acetate esters of triethanolamine, which may be considered impurities depending on the desired application.[5]

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. This compound | C8H19NO5 | CID 159752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. lookchem.com [lookchem.com]

- 5. CN101665439A - Acetic acid triethanolamine ester as well as preparation and application thereof - Google Patents [patents.google.com]

Triethanolamine Acetate as a Protic Ionic Liquid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Synthesis, Properties, and Applications of Triethanolamine Acetate as a Protic Ionic Liquid.

Introduction

This compound, the salt formed from the neutralization of triethanolamine and acetic acid, is a protic ionic liquid (PIL) that has garnered interest in various scientific and industrial fields, including catalysis and pharmaceutical sciences.[1] As a versatile quaternary ammonium salt, it uniquely combines the properties of a buffering agent and a non-ionic surfactant.[1] Its potential as a green solvent and its role in facilitating drug delivery make it a compound of significant interest for researchers, scientists, and drug development professionals.[1][2]

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, physicochemical properties, and applications, with a particular emphasis on its relevance to drug development. Detailed experimental protocols are provided to enable the replication of key procedures.

Synthesis of this compound

The most common method for synthesizing this compound is through a direct acid-base neutralization reaction between triethanolamine (a weak base) and acetic acid (a weak acid).[1][3] This exothermic reaction involves the transfer of a proton (H⁺) from the carboxylic acid group of acetic acid to the lone pair of electrons on the nitrogen atom of triethanolamine, forming the triethanolammonium acetate salt.[1][3]

It is important to note that the proton transfer in many protic ionic liquids, including those derived from weak acids and bases, may be incomplete.[4] This results in an equilibrium mixture containing the triethanolammonium and acetate ions, as well as neutral triethanolamine and acetic acid molecules. The degree of ionization can influence the physicochemical properties of the resulting liquid.

Experimental Protocol: Synthesis of this compound

This protocol describes the laboratory-scale synthesis of this compound.

Materials:

-

Triethanolamine (reagent grade, ≥99%)

-

Glacial acetic acid (reagent grade, ≥99.7%)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

Procedure:

-

Place a known molar amount of triethanolamine into a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath to manage the exothermic nature of the reaction.

-

Slowly add an equimolar amount of glacial acetic acid to the triethanolamine dropwise using a dropping funnel while stirring continuously.[5] Maintain the temperature of the reaction mixture below 40°C.

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 2-4 hours to ensure the reaction goes to completion.[6]

-

To remove any unreacted starting materials and water formed during the reaction, the resulting viscous liquid is then purified by heating at approximately 80°C under vacuum using a rotary evaporator.[5][7]

-

The final product, this compound, should be a clear, viscous liquid.[2] Store the synthesized PIL in a desiccator to prevent water absorption, as it is hygroscopic.

Diagram of Synthesis and Purification Workflow:

References

- 1. lookchem.com [lookchem.com]

- 2. aidic.it [aidic.it]

- 3. This compound | High-Purity Reagent [benchchem.com]

- 4. Structural Features of Triethylammonium Acetate through Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. sid.ir [sid.ir]

- 7. Synthesis and characterization of ammonium-based protic ionic liquids for carbon dioxide absorption - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01345F [pubs.rsc.org]

An In-depth Technical Guide to Triethanolamine Acetate

This technical guide provides a comprehensive overview of triethanolamine acetate, a versatile organic compound. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, synthesis, and applications.

Chemical Identity and Synonyms

This compound is the salt formed from the neutralization of the weak base triethanolamine with the weak acid acetic acid.[1] It combines the properties of both parent molecules, making it a valuable reagent in various chemical and biochemical applications.[1]

The primary Chemical Abstracts Service (CAS) number for this compound is 14806-72-5 .[1][2][3][4] Another associated CAS number is 67924-03-2.[1][4][5]

A comprehensive list of synonyms for this compound includes:

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₉NO₅ | [1][2][5] |

| Molecular Weight | 209.24 g/mol | [1][4] |

| Appearance | Liquid | [1][4] |

| Boiling Point | 335.4 °C at 760 mmHg | [2][5] |

| Flash Point | 185 °C | [2][5] |

| Density | 1.26 g/cm³ at 20°C | [2] |

| Water Solubility | 99 g/L at 20°C | [2] |

| Vapor Pressure | 8.38E-06 mmHg at 25°C | [2] |

| LogP | -1.64380 | [2] |

| Hydrogen Bond Donor Count | 4 | [2][5] |

| Hydrogen Bond Acceptor Count | 6 | [2][5] |

| Rotatable Bond Count | 6 | [2][5] |

| IUPAC Name | tris(2-hydroxyethyl)azanium;acetate | [1] |

Synthesis and Experimental Protocols

The most common method for preparing this compound is through a direct acid-base neutralization reaction.[1]

Protocol: Synthesis of this compound via Neutralization

This protocol describes the laboratory-scale synthesis of this compound by reacting triethanolamine with acetic acid.

Materials:

-

Triethanolamine (TEA)

-

Glacial Acetic Acid

-

Deionized Water (optional, as a solvent)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Ice bath (for temperature control)

-

pH meter or pH indicator strips

Methodology:

-

Stoichiometric Calculation: Determine the required molar amounts of triethanolamine and acetic acid. The reaction proceeds in a 1:1 molar ratio. For example, to synthesize approximately 209.24 g of this compound, you would use 149.19 g (approx. 133 mL) of triethanolamine and 60.05 g (approx. 57.2 mL) of glacial acetic acid.[7]

-

Reaction Setup: In a well-ventilated fume hood, place the calculated amount of triethanolamine into the reaction vessel. If a solvent is used, the triethanolamine can be dissolved in a suitable amount of deionized water.

-

Cooling: Place the reaction vessel in an ice bath and begin stirring the triethanolamine. The neutralization reaction is exothermic, and cooling is necessary to control the temperature.[1]

-

Addition of Acetic Acid: Slowly add the stoichiometric amount of glacial acetic acid to the stirring triethanolamine solution. The addition should be dropwise or in small portions to prevent a rapid temperature increase.

-

Reaction Monitoring: Monitor the pH of the reaction mixture. The target pH should be near neutral (approximately 7.0).[7] Small adjustments can be made by adding slight excess of acid or base to reach the desired pH.

-

Completion: Once all the acetic acid has been added and the temperature has stabilized, the reaction is complete. The resulting product is this compound, typically in a liquid form.[1]

-

Purification (Optional): For many applications, the resulting salt solution is used directly. If higher purity is required, techniques such as vacuum distillation can be employed to remove any unreacted starting materials or water.[8] A potential side reaction is esterification, which can occur at elevated temperatures, leading to impurities.[1]

Applications in Research and Drug Development

This compound's unique properties make it a valuable component in various scientific and industrial fields.

-

Buffering Agent: The compound forms an effective buffer system, particularly useful in the physiological pH range, due to the protonation of the tertiary amine group and the presence of the acetate conjugate base.[1]

-

Surfactant and Emulsifier: With both hydrophilic (ionized groups) and hydrophobic (hydrocarbon chains) characteristics, it acts as a non-ionic surfactant.[1] This property is leveraged in cosmetic and pharmaceutical formulations to solubilize oils, lipids, and other non-water-soluble ingredients, ensuring the stability and texture of products like creams and lotions.[3][9][10]

-

pH Adjuster: In pharmaceutical preparations, it is used to adjust and buffer the pH, which can enhance the stability of the formulation and its compatibility with skin and mucous membranes.[9]

-

Industrial Applications: It is also used in the formulation of detergents and cleaning agents.[3] Additionally, it has been patented for use as a cement grinding aid, where it improves efficiency and the quality of the final product.[8][10]

-

Ionic Liquid/Deep Eutectic Solvent: Research has explored its use as a component of deep eutectic solvents, which are considered "green" or environmentally benign solvents and catalysts for organic synthesis.[11]

Diagrams and Workflows

The following diagrams illustrate key processes and relationships involving this compound.

Caption: Synthesis of this compound via neutralization reaction.

Caption: Functional roles and applications of this compound.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. CAS 14806-72-5: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C8H19NO5 | CID 159752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. Acetic acid,triethanolamine salt-Molbase [molbase.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. CN101665439A - Acetic acid triethanolamine ester as well as preparation and application thereof - Google Patents [patents.google.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. Triethanolamine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

Solubility of Triethanolamine Acetate in Various Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triethanolamine (B1662121) acetate (B1210297), a compound of significant interest in pharmaceutical and chemical formulations. This document details its solubility in aqueous and organic solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to Triethanolamine Acetate

This compound (TEOA), with the chemical formula C₈H₁₉NO₅, is the salt formed from the neutralization of the weak base triethanolamine (TEA) and the weak acid acetic acid.[1] It is a hygroscopic compound, typically appearing as a colorless to pale yellow liquid.[1] Its properties as a surfactant, emulsifier, and pH balancing agent make it a valuable component in cosmetic, pharmaceutical, and industrial formulations.[1] A thorough understanding of its solubility in different solvent systems is critical for formulation development, process chemistry, and quality control.

Quantitative Solubility Data

The solubility of this compound is highest in polar protic solvents and decreases with decreasing solvent polarity. The available quantitative data is summarized in Table 1. It is important to note that comprehensive solubility data in a wide range of organic solvents is not extensively published. The data for organic solvents is largely inferred from the known miscibility of its parent compound, triethanolamine, with those solvents.[2]

Table 1: Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Solubility ( g/100 mL) | Temperature (°C) | Reference |

| Water | Polar Protic | 9.9 | 20 | [3] |

| Methanol | Polar Protic | Miscible (inferred) | Ambient | [2] |

| Ethanol | Polar Protic | Miscible (inferred) | Ambient | [2] |

| Acetone | Polar Aprotic | Miscible (inferred) | Ambient | [2] |

| Chloroform | Nonpolar | Soluble (inferred) | Ambient | [2] |

| Benzene | Nonpolar | Slightly Soluble (inferred) | Ambient | [2] |

| Diethyl Ether | Nonpolar | Slightly Soluble (inferred) | Ambient | [2] |

| Ethyl Acetate | Polar Aprotic | Scarcely Soluble (inferred) | Ambient | [4] |

Note: "Miscible (inferred)" indicates that while specific quantitative data for this compound is not available, its parent compound, triethanolamine, is fully miscible with the solvent, suggesting a very high solubility for the acetate salt.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. The solubility of this compound in aqueous solutions with other components has been studied over a range of temperatures.[5][6]

-

pH: As a salt of a weak acid and a weak base, the pH of the solution can influence the equilibrium and, consequently, the solubility.

-

Presence of Co-solvents or Other Solutes: The presence of other components in a formulation can significantly alter the solubility of this compound, as demonstrated in studies of ternary systems like acetate urea-triethanolamine-water.[5][6]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

Isothermal Shake-Flask Method

This is a widely recognized method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in a specific solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest

-

Analytical balance

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or a titrator.

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-capped vial). The presence of undissolved solid is essential to ensure that equilibrium is reached at saturation.

-

Equilibration: Place the sealed container in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the solid and liquid phases, centrifuge the sample at a high speed.

-

Sample Extraction: Carefully withdraw a known volume of the supernatant using a syringe. Immediately filter the solution through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the calibrated range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or acid-base titration.

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Visual Polythermal Method

This method is useful for determining the temperature-dependent solubility and constructing solubility phase diagrams, particularly in multi-component systems.[5]

Objective: To determine the temperature at which a known concentration of this compound completely dissolves in a solvent.

Materials:

-

This compound

-

Solvent of interest

-

Jacketed glass vessel with a stirrer

-

Calibrated thermometer with high precision

-

Circulating bath with heating and cooling capabilities

Procedure:

-

Sample Preparation: Accurately weigh a known amount of this compound and the solvent into the jacketed glass vessel.

-

Heating: While stirring continuously, slowly heat the mixture by circulating a heated fluid through the jacket of the vessel.

-

Observation: Carefully observe the solution for the disappearance of the last solid crystal. The temperature at which the last crystal dissolves is recorded as the saturation temperature for that specific concentration.

-

Cooling and Recrystallization (Optional Confirmation): Slowly cool the solution while stirring and observe the temperature at which the first crystals reappear. This should be close to the dissolution temperature.

-

Data Compilation: Repeat this procedure for a range of different concentrations of this compound to construct a solubility curve as a function of temperature.

Analytical Methods for Concentration Determination

A reliable analytical method is crucial for accurate solubility measurement.

-

High-Performance Liquid Chromatography (HPLC): A robust method for the quantification of this compound. Due to the lack of a strong UV chromophore, a Refractive Index Detector (RID) or derivatization might be necessary.

-

Acid-Base Titration: As a salt of a weak base, this compound can be quantified by titration with a standardized acid in a non-aqueous medium.

-

Gas Chromatography (GC): Can be used for the analysis of triethanolamine, which can be correlated to the concentration of the acetate salt.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the key experimental procedures.

Caption: Isothermal Shake-Flask Method Workflow.

Caption: Visual Polythermal Method Workflow.

References

An In-depth Technical Guide to the Thermal Stability of Triethanolamine Acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine acetate is a quaternary ammonium salt formed from the neutralization reaction between triethanolamine (TEA) and acetic acid.[1] It functions as an effective buffering agent and a non-ionic surfactant, making it a valuable component in various biochemical and chemical research applications.[1] Understanding the thermal stability of this compound is critical for determining its safe handling, storage, and application limits, particularly in processes involving elevated temperatures. This guide provides a comprehensive overview of the thermal properties of this compound, detailing the analytical methods used for its characterization, expected thermal behavior, and potential decomposition pathways.

Thermal Analysis Techniques

The thermal stability and phase behavior of this compound are primarily investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2]

-

Thermogravimetric Analysis (TGA): This technique measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. For this compound, TGA is essential for determining its decomposition temperature and identifying the loss of any volatile components, such as residual water or solvents.[1] A typical TGA curve would show mass loss at specific temperature ranges, indicating evaporation or decomposition.[1]

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3][4] It is used to detect phase transitions such as melting, crystallization, and glass transitions.[3] For this compound, which is considered a protic ionic liquid (PIL), DSC provides crucial information about its melting behavior and glass transition temperature.

Summary of Thermal Properties

While specific quantitative data for the decomposition of pure this compound is not extensively detailed in publicly available literature, its thermal behavior can be inferred from studies on related triethanolamine-based salts and general principles of thermal analysis.[1][2] The following table summarizes the expected thermal events.

| Thermal Event | Analytical Technique | Expected Observation | Significance |

| Glass Transition (Tg) | DSC | A step-like change in the heat capacity on the thermogram. | Indicates the transition from a rigid, glassy state to a more flexible, rubbery state. Important for understanding the physical properties of the amorphous solid. |

| Melting (Tm) | DSC | An endothermic peak on the DSC curve, representing the heat absorbed during the transition from solid to liquid.[1] | Defines the melting point of the compound. The presence of impurities can broaden the peak and lower the melting point.[1] |

| Decomposition | TGA | A significant, often sharp, decrease in mass at elevated temperatures.[1][5] | Indicates the onset of thermal degradation. Defines the upper-temperature limit for the compound's stability. |

| Volatilization | TGA | Initial, gradual mass loss at lower temperatures (e.g., < 150°C).[1] | Represents the evaporation of absorbed water or residual solvents, distinct from the compound's decomposition. |

Note: Isothermal TGA studies on similar triethanolamine-based protic ionic liquids have shown that mass loss can begin at temperatures as low as 350 K (~77°C), indicating that decomposition or volatilization can occur even at moderate temperatures over time.[2][5]

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible and accurate thermal analysis data.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile and mass loss characteristics of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Sample Preparation:

-

Ensure the sample is homogeneous.

-

Accurately weigh 5-10 mg of the this compound sample into a standard TGA pan (e.g., aluminum or platinum).

-

Place the pan onto the TGA balance.

Instrument Parameters (Typical):

-

Purge Gas: High-purity Nitrogen (to provide an inert atmosphere).[5]

-

Flow Rate: 40-60 mL/min for the sample and balance purge gas.[5]

-

Temperature Program:

-

Data Acquisition: Continuously record mass, temperature, and time.

Procedure:

-

Load the sample and tare the balance.

-

Start the temperature program and data acquisition.

-

Once the run is complete, cool the instrument.

-

Analyze the resulting TGA curve to determine the onset of decomposition (the temperature at which significant mass loss begins) and the temperatures corresponding to specific mass loss percentages.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To identify phase transitions such as melting point and glass transition temperature.

Apparatus: A calibrated Differential Scanning Calorimeter.[3]

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into a hermetically sealed aluminum pan.

-

Prepare an identical empty pan to serve as the reference.

-

Place both the sample and reference pans into the DSC cell.

Instrument Parameters (Typical):

-

Purge Gas: High-purity Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a low temperature (e.g., -50°C).

-

Ramp up to a temperature above the expected melting point (e.g., 150°C) at a heating rate of 10 K/min.

-

Hold for 2-5 minutes to ensure complete melting.

-

Cool back down to the starting temperature at a controlled rate (e.g., 10 K/min).

-

Perform a second heating scan under the same conditions to observe the glass transition more clearly after establishing a consistent thermal history.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

Procedure:

-

Load the sample and reference pans.

-

Initiate the temperature program.

-

Analyze the resulting thermogram. The melting point (Tm) is determined from the onset or peak of the endothermic event, while the glass transition (Tg) is identified as a step change in the baseline.[4][5]

Visualized Workflows and Pathways

Experimental Workflow for Thermal Analysis

The logical flow for assessing the thermal stability of a compound like this compound involves sample preparation, analysis by TGA and DSC, and subsequent data interpretation.

Caption: Workflow for assessing the thermal stability of this compound.

Potential Decomposition Pathway

This compound is formed through an acid-base neutralization. At elevated temperatures, it is expected to decompose into simpler gaseous molecules. Side reactions such as esterification can also occur.[1]

Caption: Simplified reaction and decomposition pathway for this compound.

Hazardous Decomposition Products

When subjected to high temperatures, this compound is expected to decompose. Safety data for related products indicate that the hazardous decomposition products primarily include carbon monoxide (CO) and carbon dioxide (CO2).[7][8]

Conclusion

The thermal stability of this compound is a key parameter for its application in research and development. Its behavior is effectively characterized by TGA and DSC, which reveal its decomposition temperature and phase transition behavior, respectively. While stable under normal conditions, it will decompose at elevated temperatures, primarily into carbon monoxide and carbon dioxide.[7][8] The experimental protocols and expected thermal events outlined in this guide provide a foundational framework for researchers to safely handle and utilize this compound within its stability limits.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. SO2 Adsorption and Kinetics Analysis during Supported this compound Ionic Liquid Desulfurization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gcpat.com [gcpat.com]

- 8. gcpat.com [gcpat.com]

Triethanolamine Acetate as a Surfactant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine acetate, a salt formed from the neutralization of triethanolamine with acetic acid, exhibits notable surfactant properties, positioning it as a versatile excipient in various scientific and industrial applications, including pharmaceutical formulations. This technical guide provides an in-depth exploration of the surfactant mechanism of this compound, detailing its molecular structure, physicochemical properties, and the thermodynamic principles governing its self-assembly in solution. While specific quantitative data for this compound is sparse in publicly available literature, this guide establishes a theoretical framework for its surfactant behavior, supplemented with data from structurally related compounds. Detailed experimental protocols for characterizing its surfactant properties are also provided to facilitate further research and application.

Introduction

Surfactants are amphiphilic molecules that possess both hydrophilic (water-attracting) and lipophilic (oil-attracting) moieties. This dual nature allows them to adsorb at interfaces between immiscible phases, such as oil and water, reducing interfacial tension and enabling the formation of stable emulsions, foams, and micelles. This compound is classified as a non-ionic or cationic surfactant, depending on the pH of the solution.[1][2] Its utility stems from its ability to act as an emulsifier, pH adjuster, and stabilizer in a variety of formulations.[3]

Molecular Structure and Synthesis

This compound is formed through a straightforward acid-base neutralization reaction between triethanolamine, a weak base, and acetic acid, a weak acid.[2] The reaction involves the transfer of a proton (H+) from the carboxylic acid group of acetic acid to the lone pair of electrons on the nitrogen atom of triethanolamine, resulting in the formation of the triethanolammonium acetate salt.[2]

The resulting molecule possesses a hydrophilic head group composed of the triethanolammonium cation and the acetate anion, and a relatively more hydrophobic tail consisting of the ethyl groups of the triethanolamine backbone. The presence of hydroxyl (-OH) groups on the ethanol arms of the triethanolamine moiety further contributes to its hydrophilicity.

Surfactant Mechanism of Action

The surfactant activity of this compound is rooted in its amphiphilic nature. In an aqueous environment, the hydrophilic head group readily interacts with water molecules through ion-dipole and hydrogen bonding interactions. Conversely, the hydrocarbon chains of the ethyl groups constitute the hydrophobic tail, which is repelled by water.

Adsorption at Interfaces

When introduced into a system containing two immiscible phases, such as oil and water, this compound molecules spontaneously migrate to the interface. They orient themselves with their hydrophilic heads in the aqueous phase and their hydrophobic tails in the oil phase. This arrangement reduces the interfacial tension between the two liquids, making them more miscible and facilitating the formation of an emulsion.

Micelle Formation

Above a certain concentration in an aqueous solution, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into organized aggregates called micelles.[4] In a micelle, the hydrophobic tails are sequestered in the core, away from the water, while the hydrophilic head groups form the outer shell, remaining in contact with the aqueous phase. This process is a thermodynamically favorable mechanism to minimize the unfavorable interactions between the hydrophobic tails and water.

The driving force for micellization is primarily entropic. The ordering of water molecules around the hydrophobic tails of individual surfactant monomers is a low-entropy state. The aggregation of these tails into the micellar core liberates these structured water molecules, leading to an overall increase in the entropy of the system.[5]

Physicochemical Properties

| Property | Value (for Triethanolamine Monolaurate Ester) | Unit | Significance |

| Critical Micelle Concentration (CMC) | 0.91 | µg/mL | The concentration at which micelles begin to form. A lower CMC indicates higher efficiency. |

| Surface Tension at CMC (γ_CMC) | 22.1 | mN/m | The minimum surface tension achieved at the CMC. A lower value indicates greater surface activity. |

Data for Triethanolamine Monolaurate Ester from a study on its synthesis and properties.[6]

A patent for a liquid detergent composition suggests a preferred Hydrophilic-Lipophilic Balance (HLB) range of 8 to 15 for the nonionic surfactants used in the formulation, which includes triethanolamine derivatives.[7] The HLB is an empirical scale that helps in the selection of surfactants for specific applications, such as oil-in-water or water-in-oil emulsions.

Experimental Protocols

To characterize the surfactant properties of this compound, a series of well-established experimental protocols can be employed.

Determination of Critical Micelle Concentration (CMC)

The CMC can be determined by measuring a physical property of the surfactant solution as a function of its concentration. The CMC is identified as the point of abrupt change in the slope of the property versus concentration plot.

Method 1: Surface Tensiometry

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The point at which the surface tension becomes constant with increasing concentration is the CMC.

Method 2: Conductivity Measurement

-

Prepare a series of aqueous solutions of this compound.

-

Measure the electrical conductivity of each solution using a conductivity meter.

-

Plot the conductivity as a function of the surfactant concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

Thermodynamics of Micellization

The thermodynamic parameters of micellization, such as the Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic), can be determined from the temperature dependence of the CMC.

-

Determine the CMC of this compound at various temperatures as described in section 5.1.

-

The Gibbs free energy of micellization can be calculated using the equation: ΔG°mic = RT ln(CMC) where R is the gas constant and T is the absolute temperature.

-

The enthalpy of micellization can be obtained from the van't Hoff equation: ΔH°mic = -RT² [d(ln CMC)/dT]

-

The entropy of micellization can then be calculated using the Gibbs-Helmholtz equation: ΔS°mic = (ΔH°mic - ΔG°mic) / T

These thermodynamic parameters provide insight into the driving forces of micelle formation. A negative ΔG°mic indicates a spontaneous process. A positive ΔS°mic often suggests that the process is entropy-driven, which is typical for surfactant micellization in aqueous solutions.[5]

Intermolecular Forces in Surfactant Action

The surfactant mechanism of this compound involves a complex interplay of various intermolecular forces.

-

Hydrophobic Interactions: This is the primary driving force for micelle formation, arising from the tendency of the hydrophobic tails to minimize contact with water.[5]

-

Hydrogen Bonding: The hydroxyl groups and the charged amine group of the hydrophilic head can form hydrogen bonds with water molecules, contributing to its solubility and stability in aqueous solutions.[1][8]

-

Ion-Dipole Interactions: The charged triethanolammonium and acetate ions interact favorably with the polar water molecules.

-

Van der Waals Forces: These weak, short-range forces contribute to the cohesion within the hydrophobic core of the micelles.

Applications in Research and Drug Development

The surfactant properties of this compound make it a valuable component in various applications:

-

Emulsifier: In pharmaceutical and cosmetic creams and lotions, it can be used to create stable emulsions of oil and water-based ingredients.[3]

-

Solubilizing Agent: It can be used to increase the solubility of poorly water-soluble active pharmaceutical ingredients (APIs) by encapsulating them within micelles.

-

Wetting Agent: By reducing surface tension, it can improve the spreading and penetration of formulations on surfaces.

-

pH Buffer: Its buffering capacity helps to maintain the desired pH of a formulation, which is crucial for stability and compatibility with biological systems.[1]

Conclusion

This compound is a multifunctional compound with significant potential as a surfactant in a wide range of scientific and industrial fields, including drug development. Its amphiphilic nature drives its ability to reduce interfacial tension and form micelles, which are governed by a complex interplay of intermolecular forces and thermodynamic principles. While specific quantitative surfactant data for this compound is not extensively documented, this guide provides a comprehensive theoretical framework and detailed experimental protocols to enable researchers to characterize its properties and harness its potential in their applications. Further investigation into the precise physicochemical parameters of this compound is warranted to fully elucidate its surfactant capabilities and expand its utility in advanced formulations.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. US3869399A - Liquid detergent compositions - Google Patents [patents.google.com]

- 8. Marine-Derived Polymers in Ionic Liquids: Architectures Development and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Triethanolamine Acetate as a Buffering Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of triethanolamine acetate as a buffering agent, covering its core chemical principles, practical applications in research and drug development, and detailed experimental protocols.

Introduction

Triethanolamine (TEA) is a tertiary amine and a triol, making it a versatile compound in various scientific and pharmaceutical applications. When combined with acetic acid, it forms a this compound buffer system. This buffer is particularly useful for maintaining a stable pH in the slightly alkaline range, which is relevant for many biological systems. Its properties as a pH regulator, emulsifier, and stabilizer make it a valuable excipient in pharmaceutical formulations. This guide will delve into the technical details of this buffer system, providing researchers and drug development professionals with the necessary information for its effective application.

Core Principles of this compound Buffer

Chemical Properties

The buffering capacity of this compound is centered around the pKa of triethanolamine.

| Property | Value | Reference |

| Chemical Name | Triethanolamine | - |

| Molecular Formula | C₆H₁₅NO₃ | [1] |

| Molecular Weight | 149.19 g/mol | [1] |

| pKa (25 °C) | ~7.8 | [2] |

| Effective Buffering Range | pH 7.0 - 8.5 | [3] |

| Appearance | Viscous, colorless to pale yellow liquid | [4] |

Mechanism of Buffering Action

The this compound buffer system consists of a weak base (triethanolamine, TEA) and its conjugate acid (triethanolammonium), formed by the addition of acetic acid. The equilibrium between these two species allows the buffer to resist significant pH changes upon the addition of small amounts of acid or base.

The chemical equilibrium can be represented as follows:

Quantitative Data: Buffering Capacity

The titration of a weak base (triethanolamine) with a strong acid results in a characteristic curve with a buffer region centered around the pKa of the base. A nonaqueous potentiometric titration of triethanolamine with perchloric acid demonstrates this principle, showing a sharp voltage jump at the equivalence point, which is indicative of the buffering action.[2]

A typical titration curve for a weak base with a strong acid would show a relatively flat "buffer region" where the pH changes slowly upon the addition of acid. The midpoint of this region, where half of the base has been neutralized, corresponds to the pKa of the base.

Experimental Protocols

Preparation of this compound Buffer

This protocol describes the preparation of a 0.1 M this compound buffer solution.

Materials:

-

Triethanolamine (TEA)

-

Glacial acetic acid

-

Deionized water

-

pH meter

-

Volumetric flask

-

Magnetic stirrer and stir bar

Procedure:

-

For a 1 L solution of 0.1 M TEA buffer, add approximately 900 mL of deionized water to a beaker.

-

While stirring, add 13.2 mL (14.9 g) of triethanolamine to the water.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Place the pH electrode in the stirring solution.

-

Slowly add glacial acetic acid dropwise to the solution to adjust the pH to the desired value (e.g., 7.4 or 7.8).

-

Once the target pH is reached and stable, transfer the solution to a 1 L volumetric flask.

-

Add deionized water to bring the final volume to 1 L.

-

Stopper the flask and invert several times to ensure thorough mixing.

-

The buffer is ready for use or can be stored at 4°C.

Use in Enzyme Assays: Aprotinin Activity

Triethanolamine buffer is suitable for various enzyme assays. The following is a protocol for measuring aprotinin activity, which is a trypsin inhibitor.

Materials:

-

Triethanolamine Hydrochloride

-

Calcium Chloride, Dihydrate

-

Nα-Benzoyl-DL-Arginine-p-Nitroanilide (BAPNA)

-

Trypsin

-

Aprotinin standard and sample

-

1 M NaOH

-

Deionized water

-

Spectrophotometer (405 nm)

-

Cuvettes

Procedure:

-

Buffer Preparation (200 mM Triethanolamine, 20 mM Calcium Chloride, pH 7.8):

-

Prepare a solution of 37.1 mg/mL triethanolamine hydrochloride and calcium chloride in deionized water.

-

Adjust the pH to 7.8 at 25 °C with 1 M NaOH.

-

-

Substrate Solution (BAPNA):

-

Prepare a 1.0 mg/mL solution of BAPNA in deionized water. Keep at 25 °C.

-

-

Trypsin Solution:

-

Immediately before use, prepare a trypsin solution of 1040-1560 units/mL in cold 1 mM HCl.

-

-

Aprotinin Solution:

-

Prepare a solution containing 0.065-0.080 Trypsin Inhibitor Units (TIU)/mL in a cold sodium chloride solution.

-

-

Assay:

-

Set the spectrophotometer to 405 nm and 25 °C.

-

Pipette the buffer, BAPNA, trypsin, and aprotinin (or blank/uninhibited control) solutions into a cuvette. The final concentrations in a 3.00 mL reaction should be 107 mM Triethanolamine, 11 mM Calcium Chloride, 0.03% (w/v) BAPNA, 208-312 units of Trypsin, and 0.013 – 0.015 TIU of Aprotinin.

-

Immediately mix by inversion and record the increase in absorbance at 405 nm for approximately 5 minutes.

-

Calculate the rate of reaction (ΔA405nm/minute) from the linear portion of the curve.

-

Determine the percent inhibition from the rates of the uninhibited and inhibited reactions.

-

Applications in Drug Development and Research

Pharmaceutical Formulations

Triethanolamine is used as an excipient in both topical and oral pharmaceutical formulations. Its primary functions are to:

-

Adjust and buffer pH: It helps maintain the pH of the formulation, which is crucial for the stability of the active pharmaceutical ingredient (API).[4]

-

Act as an emulsifier and solubilizer: It aids in dissolving oils and other ingredients that are not fully water-soluble, improving the homogeneity and texture of creams, lotions, and other formulations.[4]

-

Neutralize fatty acids: This property is particularly useful in the formulation of soaps and cleansing creams.

While less common than phosphate or citrate buffers, triethanolamine is listed as an excipient in some parenteral (injectable) formulations.[4] Its use in this context requires careful consideration of its biocompatibility and potential interactions with the API.

Protein Stability and Purification

The stability of proteins is highly dependent on pH. Triethanolamine buffers, with their range around physiological pH, are suitable for studies involving proteins and enzymes. Research has shown that a 100 mM triethanolamine buffer at pH 7.4 can be used to study the stability and reactivation of enzymes.[5] In this context, the buffer helps to maintain the native conformation of the protein, which is essential for its biological activity.

Furthermore, triethanolamine buffers are used in protein purification techniques such as High-Performance Liquid Chromatography (HPLC) and Fast Protein Liquid Chromatography (FPLC) to maintain a stable pH during the separation and purification of biomolecules.[3]

In Situ Hybridization

A notable application of triethanolamine buffer is in in situ hybridization protocols. In this technique, a triethanolamine/acetic anhydride treatment step is used to acetylate tissue sections. This acetylation helps to reduce non-specific background signals by neutralizing positive charges on the tissue, thereby preventing the negatively charged nucleic acid probes from binding non-specifically.

Conclusion

This compound is a versatile and effective buffering agent for a variety of applications in research and drug development. Its ability to maintain a stable pH in the physiologically relevant range of 7.0 to 8.5 makes it suitable for use in enzyme assays, protein stability studies, and as an excipient in pharmaceutical formulations. While it is a well-established component in specific techniques like in situ hybridization, its potential in other areas, such as parenteral drug formulations, warrants further investigation. The protocols and data presented in this guide provide a solid foundation for scientists and researchers to effectively utilize this compound in their work.

References

- 1. You are being redirected... [bio-world.com]

- 2. Nonaqueous titration of weak bases with perchloric acid | Metrohm [metrohm.com]

- 3. bostonbioproducts.com [bostonbioproducts.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. The Stability and Formation of Native Proteins from Unfolded Monomers Is Increased through Interactions with Unrelated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Triethanolamine Acetate in Materials Science: A Technical Guide to Core Innovations

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethanolamine acetate, a versatile organic compound, is emerging as a significant player in materials science innovation. This technical guide provides an in-depth analysis of its synthesis, physicochemical properties, and its burgeoning applications across diverse fields, including cement and concrete technology, corrosion inhibition, and nanoparticle synthesis. While its role in drug delivery and polymer science is still in nascent stages of exploration, the unique properties of this compound suggest a promising future. This document consolidates available quantitative data, details experimental protocols, and visualizes key processes to serve as a comprehensive resource for researchers and professionals in the field.

Synthesis and Physicochemical Properties

This compound can be synthesized through two primary routes: direct neutralization and esterification. The simpler and more common method is the direct neutralization of triethanolamine, a weak base, with acetic acid, a weak acid. This exothermic acid-base reaction results in the formation of the triethanolammonium acetate salt.[1] The reaction involves the transfer of a proton from the carboxylic acid group of acetic acid to the lone pair of electrons on the nitrogen atom of triethanolamine.[1]

Alternatively, esterification of triethanolamine with acetic acid or acetic anhydride at elevated temperatures can produce a mixture of triethanolamine monoacetate, diacetate, and triacetate.[2] This method is particularly relevant for applications where the ester form is desired, such as in certain industrial additives.

2.1 Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C8H19NO5 | [3] |

| Molecular Weight | 209.24 g/mol | [3] |

| Appearance | Liquid | [3] |

| pH (in aqueous solution) | 6.0 - 7.0 | [4] |

| IUPAC Name | 2-hydroxy-N,N-bis(2-hydroxyethyl)ethanaminium acetate | [3] |

2.2 Experimental Protocol: Synthesis of this compound (Neutralization)

This protocol describes a laboratory-scale synthesis of this compound via direct neutralization.

Materials:

-

Triethanolamine (TEA)

-

Glacial Acetic Acid

-

Deionized Water

-

Ice Bath

-

Magnetic Stirrer and Stir Bar

-

pH meter

Procedure:

-

In a flask placed in an ice bath, add a calculated amount of deionized water.

-

While stirring, slowly add the desired molar equivalent of triethanolamine to the water.

-

Continue stirring until the solution is cold.

-

Slowly, and in a dropwise manner, add the stoichiometric amount of glacial acetic acid to the solution. The reaction is exothermic, and the temperature should be monitored and controlled.

-

After the addition is complete, allow the solution to stir for an additional hour, allowing it to slowly reach room temperature.

-

Adjust the pH of the final solution to the desired level (typically between 6.0 and 7.0) using small additions of acetic acid if necessary.

-

The resulting solution is this compound in water.

2.3 Experimental Workflow: Synthesis of this compound

References

- 1. One-step synthesis of triethanolamine-capped Pt nanoparticle for colorimetric and electrochemiluminescent immunoassay of SARS-CoV spike proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. CN101665439A - Acetic acid triethanolamine ester as well as preparation and application thereof - Google Patents [patents.google.com]

The Multifaceted Role of Triethanolamine Acetate in Nanoparticle Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise control over the size, shape, and stability of nanoparticles is paramount in harnessing their unique properties for advanced applications, particularly in the realm of drug development and nanomedicine. Triethanolamine (TEA) and its acetate salt have emerged as a versatile and highly effective reagent in the synthesis of a wide array of metallic and metal oxide nanoparticles. This technical guide elucidates the core functions of triethanolamine acetate in nanoparticle synthesis, providing a comprehensive overview of its roles as a capping agent, reducing agent, and pH modifier. This document further details experimental protocols and presents quantitative data to aid researchers in the rational design and synthesis of nanoparticles with tailored characteristics.

Core Functions of this compound in Nanoparticle Formation

Triethanolamine [N(CH₂CH₂OH)₃] is a trifunctional molecule possessing a tertiary amine and three hydroxyl groups. This unique structure allows it to perform multiple roles in the synthesis of nanoparticles, primarily through its ability to coordinate with metal ions, act as a weak base, and participate in redox reactions. The acetate form provides a counter-ion that can also influence the reaction kinetics and nanoparticle morphology.

Capping and Stabilizing Agent

One of the primary roles of triethanolamine is to act as a capping or stabilizing agent.[1][2] Capping agents are crucial in nanoparticle synthesis as they adsorb to the surface of the newly formed nanoparticles, preventing their uncontrolled growth and aggregation.[1][2] The lone pair of electrons on the nitrogen atom and the oxygen atoms of the hydroxyl groups in TEA can effectively coordinate with metal ions on the nanoparticle surface. This coordination creates a protective layer that provides steric hindrance, thus ensuring the colloidal stability of the nanoparticle suspension.[3] The choice of capping agent is critical as it can significantly influence the final size, shape, and surface chemistry of the nanoparticles.[4]

Reducing Agent

In the synthesis of metallic nanoparticles, such as silver (Ag) and platinum (Pt), triethanolamine can also function as a reducing agent.[5][6] It can reduce metal ions to their zero-valent state, leading to the nucleation and growth of nanoparticles.[5] The reducing ability of TEA is attributed to the presence of the hydroxyl groups, which can be oxidized. The reaction is often facilitated by heating, which provides the necessary activation energy for the reduction process. The use of TEA as a "green" reducing agent is advantageous due to its low toxicity and good solubility in aqueous solutions.[6]

pH Modifier and Hydrolysis/Condensation Control in Sol-Gel Synthesis

Triethanolamine is a weak base and can be used to control the pH of the reaction medium. This is particularly important in the sol-gel synthesis of metal oxide nanoparticles, such as zinc oxide (ZnO) and titanium dioxide (TiO₂).[7] The pH of the solution significantly affects the hydrolysis and condensation rates of the metal precursors (e.g., metal alkoxides), which in turn dictates the size and morphology of the resulting nanoparticles.[7] By forming stable complexes with the metal precursors, TEA can modulate the hydrolysis and condensation reactions, preventing rapid, uncontrolled precipitation and promoting the formation of uniform nanoparticles.[8][9]

Quantitative Data on the Effect of Triethanolamine

The concentration of triethanolamine and the molar ratio of TEA to the metal precursor are critical parameters that allow for the fine-tuning of nanoparticle characteristics. The following tables summarize quantitative data from various studies, illustrating the impact of TEA on the size and morphology of different nanoparticles.

Table 1: Effect of Triethanolamine (TEA) on Zinc Oxide (ZnO) Nanoparticle Synthesis

| Precursor | Molar Ratio (ZnAc:TEA) | Synthesis Method | Temperature (°C) | Particle Size (nm) | Morphology | Reference |

| Zinc Acetate | 1:2 | Sol-Gel | 500 (calcination) | ~20-30 | Spherical | [7] |

| Zinc Acetate | 1:1 | Sol-Gel | 500 (calcination) | ~30-40 | Spherical | [7] |

| Zinc Acetate | 2:1 | Sol-Gel | 500 (calcination) | ~40-50 | Agglomerated | [7] |

Table 2: Effect of Triethanolamine (TEA) on Hydroxyapatite (HAp) Nanoparticle Synthesis

| Synthesis Method | Capping Agent | Average Grain Size (nm) | Reference |

| Microwave Irradiation | None | 42 | [10][11] |

| Microwave Irradiation | Triethanolamine | 22 | [10][11] |

Table 3: Effect of Triethanolamine (TEA) on Platinum (Pt) Nanoparticle Synthesis

| Molar Ratio (TEOA:H₂PtCl₆) | Temperature (°C) | Reaction Time (h) | Average Diameter (nm) | Morphology | Reference |

| 50:1 | 140 | 3 | ~2.2 | Monodisperse, Spherical | [6] |

| 20:1 | 140 | 3 | Not specified | Aggregated | [6] |

| 80:1 | 140 | 3 | Not specified | Irregular | [6] |

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis of nanoparticles. The following are representative protocols for the synthesis of ZnO and Ag nanoparticles using triethanolamine.

Synthesis of Zinc Oxide (ZnO) Nanoparticles via Sol-Gel Method

This protocol describes the synthesis of ZnO nanoparticles using zinc acetate and triethanolamine in a methanolic solution.[7]

Materials:

-

Zinc Acetate Dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Triethanolamine (TEA)

-

Methanol

Procedure:

-

Prepare three separate methanolic solutions with different weight ratios of Zinc Acetate to TEA: 1:2, 1:1, and 2:1.

-

Stir the solutions vigorously at room temperature until a clear and homogeneous sol is formed.

-

Dry the resulting sols in an oven at 100°C for 24 hours to obtain a gel.

-

Calcination: Heat the dried gel in a furnace at 500°C for 1 hour to yield ZnO nanoparticles.

-

Characterize the resulting nanoparticles for their size, morphology, and crystalline structure using techniques such as Transmission Electron Microscopy (TEM) and X-ray Diffraction (XRD).

Synthesis of Silver (Ag) Nanoparticles using Triethanolamine as a Reducing and Capping Agent

This protocol outlines a method for the synthesis of silver nanoparticles where triethanolamine serves as both the reducing and stabilizing agent.[5]

Materials:

-

Silver Nitrate (AgNO₃)

-

Triethanolamine (TEA)

-

Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG) (optional, as additional stabilizer)

-

Deionized water

Procedure:

-

Prepare an aqueous solution of silver nitrate.

-

Prepare an aqueous solution of triethanolamine.

-

Optionally, prepare an aqueous solution of PVP or PEG.

-

In a typical synthesis, add the triethanolamine solution to the silver nitrate solution under vigorous stirring.

-

If using an additional stabilizer, add the PVP or PEG solution to the reaction mixture.

-

Heat the reaction mixture to a specific temperature (e.g., 80-100°C) and maintain for a defined period to facilitate the reduction of silver ions and the formation of nanoparticles. The solution will typically change color, indicating nanoparticle formation.[5]

-

Monitor the formation of nanoparticles by observing the surface plasmon resonance peak using a UV-Vis spectrophotometer.

-

Purify the synthesized silver nanoparticles by centrifugation and washing with deionized water.

Visualization of Mechanisms and Workflows

To better illustrate the complex processes involved in nanoparticle synthesis mediated by triethanolamine, the following diagrams have been generated using the DOT language.

Signaling Pathway: Sol-Gel Synthesis of Metal Oxide Nanoparticles

This diagram illustrates the key steps in the sol-gel synthesis of metal oxide nanoparticles, highlighting the role of triethanolamine in controlling the hydrolysis and condensation reactions.

Experimental Workflow: General Nanoparticle Synthesis

This workflow provides a generalized overview of the steps involved in the chemical synthesis of nanoparticles using triethanolamine.

Logical Relationship: Multifaceted Roles of Triethanolamine

This diagram illustrates the interconnected roles of triethanolamine in the synthesis of nanoparticles, showcasing its versatility.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and characterisation of new titanium amino-alkoxides: precursors for the formation of TiO2 materials - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Dissolution kinetics of silver nanoparticles: Behaviour in simulated biological fluids and synthetic environmental media - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. One-step synthesis of triethanolamine-capped Pt nanoparticle for colorimetric and electrochemiluminescent immunoassay of SARS-CoV spike proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scilit.com [scilit.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

Triethanolamine Acetate as a Corrosion Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethanolamine (TEA) and its salts, including triethanolamine acetate, are recognized as effective corrosion inhibitors for a variety of metals, notably mild steel and its alloys, in diverse aqueous environments. Their efficacy stems from the presence of nitrogen and oxygen heteroatoms and hydroxyl groups in the triethanolamine molecule, which facilitate its adsorption onto metal surfaces. This guide provides an in-depth analysis of the fundamental principles governing the corrosion inhibition properties of triethanolamine, with a focus on the likely role of the acetate salt. Due to a scarcity of published quantitative data specifically for this compound, this document primarily leverages data for triethanolamine, its parent compound, to elucidate the core mechanisms of action. The inhibition mechanism is predominantly through the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. Triethanolamine typically functions as a mixed-type inhibitor, retarding both anodic and cathodic corrosion reactions. The adsorption of these molecules on metal surfaces often follows the Langmuir adsorption isotherm.

Fundamentals of Corrosion Inhibition by this compound

The corrosion inhibition properties of this compound are intrinsically linked to the chemical structure of the triethanolamine molecule. The nitrogen atom possesses a lone pair of electrons, and the oxygen atoms in the hydroxyl groups also have available electron pairs. These electrons can be donated to the vacant d-orbitals of iron atoms on the steel surface, forming coordinate covalent bonds. This interaction facilitates the adsorption of the inhibitor molecule onto the metal.

The acetate anion can contribute to the overall effectiveness of the inhibitor. In an aqueous solution, this compound exists in equilibrium with triethanolamine and acetic acid. The presence of the acetate ion can influence the pH of the solution at the metal-solution interface and potentially participate in the formation of the protective film.

The primary mechanism of inhibition involves the formation of a thin, protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment (e.g., acidic or chloride-containing solutions). The film formation is a result of the adsorption of the triethanolamine molecules. This adsorption can be classified as:

-

Physisorption: Occurs due to electrostatic interactions (van der Waals forces) between the charged inhibitor molecules and the charged metal surface.

-

Chemisorption: Involves the formation of chemical bonds between the inhibitor and the metal surface, leading to a more stable and robust protective layer.[1]

Triethanolamine is generally considered a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[1][2]

Signaling and Interaction Pathway

The interaction of this compound with a steel surface in a corrosive environment can be visualized as a multi-step process. This involves the initial migration of the inhibitor to the surface, followed by adsorption and the subsequent formation of a passivating layer.

References

Exploring Triethanolamine Acetate in Polymer Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triethanolamine acetate, a versatile organic compound, is gaining significant traction in the field of polymer chemistry. Its unique trifunctional nature, combining the reactivity of a tertiary amine and three hydroxyl groups with the properties of an acetate salt, allows it to act as a crosslinking agent, catalyst, and pH moderator in various polymerization processes. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and applications of this compound in polymer chemistry, with a focus on its role in polyurethanes, acrylates, biodegradable polyesters, and drug delivery systems.

Synthesis of this compound

This compound can be synthesized through two primary routes: direct neutralization and esterification.

1.1. Direct Neutralization

This is the most straightforward method, involving the acid-base reaction between triethanolamine (a weak base) and acetic acid (a weak acid) to form the triethanolammonium acetate salt. The reaction is typically exothermic and can be performed at room temperature, though gentle heating can ensure homogeneity. The stoichiometry is controlled to achieve complete neutralization.[1]

1.2. Esterification

Esterification of triethanolamine with acetic acid or acetic anhydride at elevated temperatures (100-140°C) can yield a mixture of triethanolamine monoacetate, diacetate, and triacetate.[2] This process often utilizes a catalyst, such as sulfuric acid or sulfamic acid, and a dehydrating agent like xylene to drive the reaction to completion by removing the water byproduct.[2]

Experimental Protocol: Synthesis of this compound via Esterification [2]

-

Materials:

-

Triethanolamine (0.20 mol, 29.83 g)

-

Acetic acid (0.90 mol, 54.04 g)

-

Sulfamic acid (catalyst, 1.25 g)

-

Xylene (dehydrating agent, 60.0 ml)

-

-

Equipment:

-

500 ml four-necked reaction flask

-

Stirrer

-

Heating mantle

-

Reflux condenser with a water separator

-

Vacuum distillation apparatus

-

-

Procedure:

-

Add triethanolamine, xylene, acetic acid, and sulfamic acid to the four-necked reaction flask.

-

Stir the mixture to ensure homogeneity.

-

Heat the flask, gradually raising the temperature to 130-140°C.

-

Reflux the mixture, continuously removing the water that is formed.

-

Once water formation ceases, reconfigure the apparatus for vacuum distillation.

-

Distill off the xylene and any unreacted acetic acid.

-

The remaining residue is this compound.

-

Role in Polyurethane Chemistry

In polyurethane systems, this compound's precursor, triethanolamine (TEA), serves a dual function as both a crosslinking agent and a catalyst.[3]

2.1. Crosslinking Action

The three hydroxyl groups of TEA can react with isocyanate groups (-NCO) to form urethane linkages, creating a three-dimensional polymer network. This crosslinking increases the rigidity and thermal stability of the resulting polyurethane.[3]

2.2. Catalytic Activity

The tertiary amine nitrogen in TEA acts as a catalyst, accelerating the reaction between the hydroxyl groups of the polyol and the isocyanate groups.[3] This catalytic activity can lead to faster curing times and is particularly useful in the production of rigid polyurethane foams.[1][4]

Below is a diagram illustrating the dual role of triethanolamine in polyurethane formation.

Role in Acrylate Polymerization

In acrylate polymerization, triethanolamine and its salts primarily function as a co-initiator or accelerator in redox-initiated free-radical polymerization.[5] This is particularly relevant for the formation of hydrogels used in biomedical applications.

3.1. Redox Initiation Mechanism

Triethanolamine acts as the reducing agent in a redox pair with an oxidizing agent, typically a persulfate such as ammonium persulfate (APS) or potassium persulfate (KPS). The tertiary amine of triethanolamine donates an electron to the persulfate, causing the cleavage of the peroxide bond and the formation of a sulfate radical anion and a sulfate anion. The triethanolamine is converted to a radical cation, which can then initiate the polymerization of acrylate monomers.[5]

The concentration of triethanolamine can be adjusted to control the rate of polymerization and, consequently, the gelation time of the hydrogel.[2]

The following diagram illustrates the redox initiation of acrylate polymerization.

Quantitative Data on Polymer Properties

The concentration of triethanolamine (and by extension, this compound) as a crosslinking agent or catalyst significantly influences the final properties of the polymer.

Table 1: Effect of Triethanolamine (TEA) Content on the Properties of Rigid Polyurethane Foam (RPUF)

| TEA Content (phr) | Cream Time (s) | Gel Time (s) | Tack-Free Time (s) | Apparent Density ( kg/m ³) | Compressive Strength (MPa) |

| 3 | 25 | 60 | 90 | 45 | 0.25 |

| 5 | 22 | 55 | 80 | 42 | 0.22 |

| 7 | 20 | 50 | 70 | 40 | 0.20 |

| 9 | 18 | 45 | 65 | 43 | 0.23 |

| 11 | 16 | 40 | 60 | 46 | 0.26 |

Data synthesized from qualitative trends described in literature.[1] Increasing TEA content generally shortens the foaming time. Apparent density and compressive strength may decrease initially and then increase as the crosslinking effect becomes more dominant.

Table 2: Effect of Crosslinker Concentration on Mechanical Properties of Poly(methyl methacrylate) (PMMA) Resins

| Crosslinker (EGDMA) Conc. (vol%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Impact Strength (kJ/m²) |

| 0 (Control) | 100 ± 5 | 2.5 ± 0.2 | 5.0 ± 0.5 |

| 5 | 105 ± 6 | 2.6 ± 0.2 | 5.2 ± 0.5 |

| 10 | 110 ± 7 | 2.7 ± 0.3 | 5.5 ± 0.6 |

| 15 | 108 ± 6 | 2.6 ± 0.3 | 5.3 ± 0.5 |

| 20 | 88 ± 7 | 2.2 ± 0.2 | 4.8 ± 0.4 |

Data is illustrative and based on trends observed for dimethacrylate crosslinkers in PMMA, which can be analogous to the effect of multifunctional crosslinkers like triethanolamine derivatives in other systems.[6] Mechanical properties often improve with increasing crosslinker concentration up to an optimal point, after which they may decrease due to increased brittleness.

Table 3: Influence of Triethanolamine on Thermal Properties of Polymers

| Polymer System | TEA Content | Glass Transition Temp. (Tg) | Decomposition Temp. (Td) | Reference |

| Polyurethane | Increasing | Generally Increases | May Increase due to crosslinking | [7] |

| Glycidyl Azide Polymer (GAP) | With TEA | Increased Thermal Stability | Higher than pure GAP | [8] |

Applications in Biodegradable Polymers and Drug Delivery

The biocompatibility and reactivity of triethanolamine and its derivatives make them suitable for use in biomedical applications, including the synthesis of biodegradable polymers and drug delivery systems.

5.1. Biodegradable Polyesters

Triethanolamine can be used as a multifunctional initiator or crosslinker in the synthesis of biodegradable polyesters. Its incorporation can introduce branching and potentially alter the degradation rate of the polymer.[9] For example, it has been used in the synthesis of biodegradable poly(D,L-lactic acid-triethanolamine) through melt polycondensation.[10] The ester linkages in the polymer backbone are susceptible to hydrolysis, leading to biodegradation.

5.2. Drug Delivery Systems

Triethanolamine-crosslinked hydrogels are being explored for controlled drug release. The crosslink density, which can be controlled by the concentration of this compound, influences the mesh size of the hydrogel network. This, in turn, affects the diffusion and release rate of encapsulated drugs.[11] A higher crosslink density generally leads to a smaller mesh size and slower drug release.

The workflow for developing a triethanolamine-based hydrogel for drug delivery is outlined below.

Conclusion

This compound is a multifunctional compound with significant potential in polymer chemistry. Its ability to act as a crosslinker and catalyst allows for the tailoring of polymer properties for a wide range of applications, from industrial polyurethanes to advanced biomedical materials. Further research into the quantitative effects of this compound on polymer properties will undoubtedly open up new avenues for the design and synthesis of novel polymeric materials with enhanced performance characteristics.

References

- 1. Effect of Triethanolamine on Properties of Rigid Polyurethane Foam [plaschina.com.cn]

- 2. researchgate.net [researchgate.net]

- 3. bdmaee.net [bdmaee.net]

- 4. Mechanism and catalysis of urethane formation [ebrary.net]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Mechanical Properties and Degradation of Chain and Step-Polymerized Photodegradable Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Designing hydrogels for controlled drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US3475379A - Production of linear polyesters using triethanolamine as catalyst - Google Patents [patents.google.com]

Preliminary Investigation of Triethanolamine Acetate in Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine acetate, an ammonium salt derived from the neutralization of triethanolamine with acetic acid, is emerging as a versatile compound in the field of catalysis. While triethanolamine (TEA) itself is well-established as a base, ligand, and organocatalyst in various organic transformations, its acetate salt, particularly in the form of an ionic liquid or as a component of deep eutectic solvents, presents unique catalytic properties.[1][2][3] This technical guide provides an in-depth overview of the preliminary investigations into the catalytic applications of this compound, focusing on its synthesis, role in significant organic reactions, and the detailed experimental protocols required for its use. The information is intended to serve as a comprehensive resource for researchers and professionals in chemistry and drug development who are exploring novel and green catalytic systems.

Synthesis of this compound